molecular formula C26H25ClN4O2S B11149525 5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one

5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one

Cat. No.: B11149525
M. Wt: 493.0 g/mol
InChI Key: ATDFRRPWDUUNJS-KQWNVCNZSA-N
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Description

“5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one” is a synthetic organic compound that belongs to the class of thiazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one” typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-ethoxyphenyl derivatives, phenylpyrazole, and piperidino-thiazolone precursors. The reaction conditions often involve:

    Solvents: Common organic solvents like dichloromethane, ethanol, or acetonitrile.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Controlled heating or cooling to optimize the reaction yield.

Industrial Production Methods

Industrial production of such compounds may involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, the compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

Medicinal chemistry applications could include the development of new drugs or therapeutic agents. The compound’s biological activity might be explored for treating specific diseases or conditions.

Industry

In the industrial sector, the compound could be used in the development of new materials, coatings, or other specialized applications.

Mechanism of Action

The mechanism of action of “5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolones: Other thiazolone derivatives with similar structures.

    Pyrazoles: Compounds containing the pyrazole ring.

    Phenyl Derivatives: Molecules with phenyl groups and similar functional groups.

Uniqueness

The uniqueness of “5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one” lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H25ClN4O2S

Molecular Weight

493.0 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C26H25ClN4O2S/c1-2-33-22-12-11-18(15-21(22)27)24-19(17-31(29-24)20-9-5-3-6-10-20)16-23-25(32)28-26(34-23)30-13-7-4-8-14-30/h3,5-6,9-12,15-17H,2,4,7-8,13-14H2,1H3/b23-16-

InChI Key

ATDFRRPWDUUNJS-KQWNVCNZSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5)Cl

Origin of Product

United States

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